

Spectroscopic Profile of 7-Bromo-4-hydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromoquinolin-4-ol

Cat. No.: B1280115

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-bromo-4-hydroxyquinoline. Due to the limited availability of a complete, unified experimental dataset in publicly accessible databases, this guide presents a representative spectroscopic profile based on characteristic data from closely related analogs and general principles of spectroscopic analysis for quinoline derivatives. The information herein is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this compound in medicinal chemistry and drug discovery.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 7-bromo-4-hydroxyquinoline.

Table 1: ^1H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.5	br s	-	OH
~8.10	d	~8.5	H-5
~7.85	d	~1.8	H-8
~7.50	dd	~8.5, 1.8	H-6
~7.40	d	~5.0	H-2
~6.50	d	~5.0	H-3

Solvent: DMSO-d₆

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Assignment
~178	C-4
~148	C-8a
~140	C-2
~138	C-7
~127	C-5
~126	C-6
~122	C-4a
~118	C-8
~110	C-3

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch
~3100	Medium	Ar-H stretch
~1640	Strong	C=O stretch (keto-tautomer)
~1600, 1580, 1470	Medium-Strong	C=C aromatic ring stretch
~1250	Medium	C-O stretch
~850	Strong	C-Br stretch

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
223/225	~100 / ~98	[M] ⁺ / [M+2] ⁺
195/197	Moderate	[M-CO] ⁺
144	Moderate	[M-Br] ⁺
116	Moderate	[M-Br-CO] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

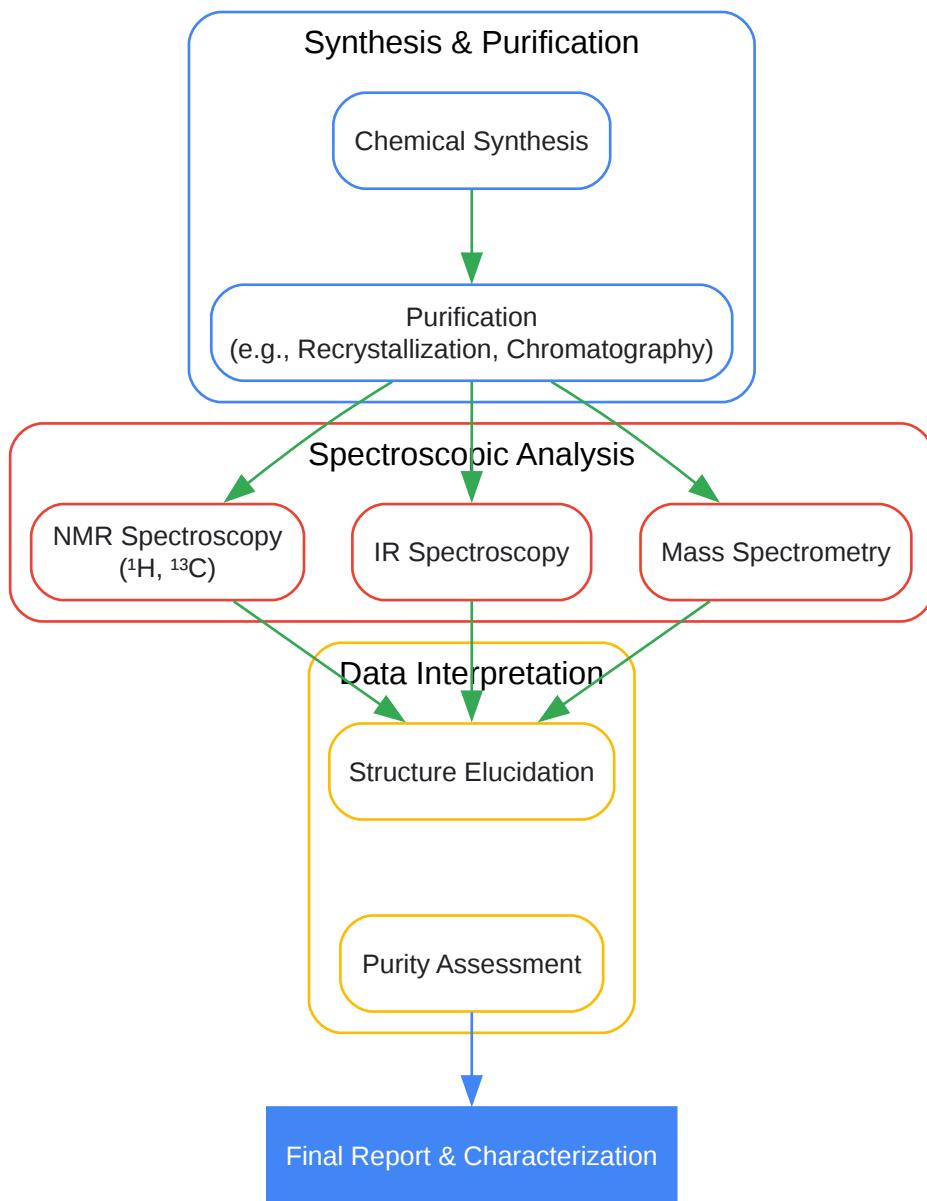
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 7-bromo-4-hydroxyquinoline (approximately 10-15 mg) is prepared in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

- ^1H NMR Spectroscopy: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak.
- ^{13}C NMR Spectroscopy: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlet peaks for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a significantly larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy


The IR spectrum of solid 7-bromo-4-hydroxyquinoline is obtained using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The characteristic isotopic pattern for bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) is observed for bromine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like 7-bromo-4-hydroxyquinoline.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromo-4-hydroxyquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280115#spectroscopic-data-of-7-bromo-4-hydroxyquinoline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com